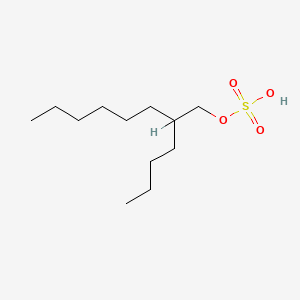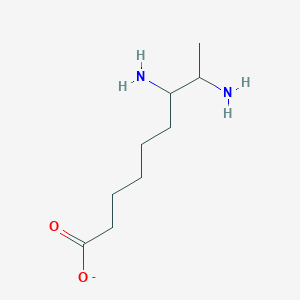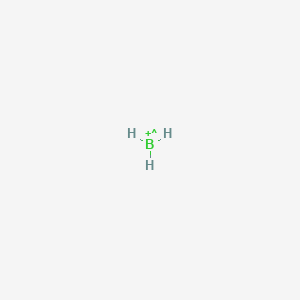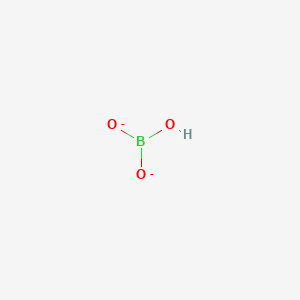![molecular formula C23H32O4 B1231662 acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester is a steroid ester.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The acetic acid ester compound, specifically in its various forms like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene, has been extensively studied for its crystal structure. These studies reveal the compound's conformation and intermolecular interactions, which are crucial in understanding its physical and chemical properties. The compound exhibits a fused four-ring steroidal system with chair, half-chair, and envelope conformations in different rings (Zhou, Huang, Zhang, Wang, & Huang, 2015) (Zhou, Huang, & Huang, 2015).
Interaction with Biological Molecules
Some studies have explored the interaction of acetic acid ester derivatives with biological molecules. For example, the compound's interaction with penicillin and its degradation mechanism when exposed to mercury(II) acetate in acetic acid has been investigated. This research provides insights into the chemical behavior of acetic acid esters in the presence of other compounds and under specific conditions (Stoodley & Whitehouse, 1974).
Synthesis and Chemical Reactions
Acetic acid ester and its derivatives have been involved in various synthesis reactions, showing their versatility in creating diverse chemical structures. These reactions include the synthesis of symmetrical polynitrohelicenes and their involvement in oxidative cleavage reactions, showcasing their utility in organic synthesis and the formation of novel compounds (Okubo, Nakano, Anzai, & Yamaguchi, 2001) (He & Horiuchi, 1999).
Potential in Pharmacology
This compound has also been a subject of study in pharmacological research. For example, it has been used as a base for synthesizing compounds with potential antimicrobial activities. This implies its role in drug discovery and development processes, especially in the search for new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Exploration in Marine Biology
Interestingly, acetic acid ester derivatives have been identified in marine organisms like sea anemones, suggesting their presence in natural sources and potential bioactive properties. This opens up avenues for exploring marine biochemistry and the search for novel bioactive compounds in marine organisms (Thangaraj, Bragadeeswaran, & Gokula, 2018).
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(27-14(2)25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h7,15-17,19-20H,5-6,8-12H2,1-4H3/t15-,16-,17?,19?,20?,22-,23+/m0/s1 |
Clave InChI |
MPXJSJVWSXWSNI-JHMAQGQSSA-N |
SMILES isomérico |
CC(=O)C1=CCC2[C@@]1(C(=O)CC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)
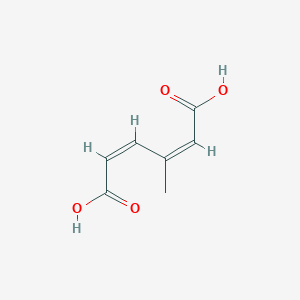

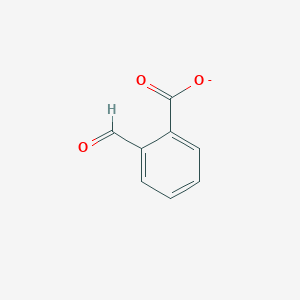
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)
